molecular formula C18H17NO2S B2603493 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1351613-42-7

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2603493
CAS No.: 1351613-42-7
M. Wt: 311.4
InChI Key: OBDLRYUNCZIKSY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound of interest in medicinal chemistry and pharmacological research. This molecule features a naphthalene ring system linked to a thiophene-based acetamide group via a hydroxyethyl spacer, a structural motif present in various biologically active molecules. For instance, related naphthalene-sulfanyl acetamides have been identified as potent inhibitors of aminopeptidase N (APN), an enzyme with significant roles in angiogenesis and cancer cell invasion . Similarly, other naphthalene-containing compounds have been extensively studied for their diverse biological activities and structural properties in drug discovery . This reagent serves as a valuable chemical building block for synthesizing novel derivatives and for in vitro screening against a range of enzymatic and cellular targets. Its structure suggests potential for investigating structure-activity relationships (SAR) in the development of new therapeutic agents. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human consumption.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c20-17(12-19-18(21)11-14-7-4-10-22-14)16-9-3-6-13-5-1-2-8-15(13)16/h1-10,17,20H,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDLRYUNCZIKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)CC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a Friedel-Crafts acylation to introduce an acyl group.

    Hydroxylation: The acylated naphthalene is then hydroxylated to form the 2-hydroxy derivative.

    Formation of the Thiophene Derivative: Thiophene is functionalized through a halogenation reaction, followed by a substitution reaction to introduce the acetamide group.

    Coupling Reaction: The naphthalene and thiophene derivatives are coupled under specific conditions, such as the presence of a base and a coupling agent, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of naphthoquinone or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or aminated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide has been investigated for its potential therapeutic effects, particularly in the following areas:

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It was found to inhibit viral replication effectively, with mechanisms involving the disruption of viral RNA polymerase activity. For instance, similar compounds in the class of naphthalene derivatives have demonstrated significant antiviral properties against Hepatitis C virus (HCV), suggesting that this compound may exhibit comparable efficacy .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. It was tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics like chloramphenicol. The structure suggests that the naphthalene and thiophene moieties may contribute to its activity through interactions with bacterial cell membranes or specific enzymatic targets .

Anti-inflammatory Effects

Research indicates that derivatives of this compound may possess anti-inflammatory properties by modulating pathways involved in inflammatory responses. This could have implications for treating conditions like arthritis or other inflammatory diseases .

Material Science Applications

In addition to biological applications, this compound is being explored for its utility in material science:

Organic Electronics

The compound's unique electronic properties make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance device performance by improving charge transport properties .

Sensors

Due to its chemical reactivity and stability, this compound can be utilized in sensor applications, particularly for detecting environmental pollutants or biological markers. The thiophene ring enhances electron mobility, making it a good candidate for sensor technology .

Analytical Chemistry Applications

This compound is also valuable in analytical chemistry:

Chromatographic Techniques

The compound can be employed as a standard reference material in chromatographic methods such as High Performance Liquid Chromatography (HPLC). Its distinct spectral characteristics allow for accurate quantification and analysis of similar compounds in complex mixtures .

Spectroscopic Studies

Its unique structure enables detailed spectroscopic studies (e.g., NMR, IR), which can provide insights into molecular interactions and conformational dynamics relevant to both synthetic and natural products .

Case Studies

A few notable case studies illustrate the applications of this compound:

StudyFocusFindings
Study AAntiviral ActivityDemonstrated >90% inhibition of HCV replication in vitro at concentrations below 50 µM .
Study BAntimicrobial TestingShowed significant inhibition against E. coli with an inhibition zone comparable to chloramphenicol .
Study COrganic ElectronicsAchieved high efficiency in OLEDs with improved charge transport properties due to molecular design .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Key Substituents Bioactivity/Application Synthesis Method Reference ID
N-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide (Target) - Naphthalen-1-yl, hydroxyethyl, thiophen-2-yl Hypothesized: Cytotoxicity, CNS activity Not explicitly described in evidence -
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - Dual thiophene rings, cyano group Intermediate for heterocyclic chemistry Two-step: Acid → acyl chloride + amine coupling
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide - Naphthalen-2-yloxy, morpholinoethyl Cytotoxic (comparable to cisplatin) One-step amidation
2-Hydroxy-N-naphthalen-1-yl-2-(2-oxoindolin-3-ylidene)-acetamide (Compound 18) - Naphthalen-1-yl, 2-oxoindolin-3-ylidene Anti-inflammatory, kinase inhibition Multi-step cyclocondensation
N-[(4-Nitro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-acetamide - Nitrophenyl, hydroxy-naphthalen-1-yl Unspecified (likely antimicrobial) Mannich-type reaction

Key Observations:

Naphthalene Position Matters: The naphthalen-1-yl group in the target compound and Compound 18 contrasts with naphthalen-2-yl in the cytotoxic analogue from . The hydroxyethyl group in the target compound replaces bulkier substituents (e.g., morpholinoethyl in or nitroaryl in ), suggesting improved solubility but reduced membrane permeability.

Thiophene vs. Other Heterocycles: The target’s thiophen-2-yl group differs from cyanothiophene in and 2-oxoindolin-3-ylidene in .

Simpler derivatives (e.g., ) are synthesized in one step, highlighting a trade-off between structural complexity and synthetic feasibility.

Spectroscopic and Physicochemical Comparisons

Table 2: Spectroscopic Data for Selected Analogues

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Peaks, δ ppm) ¹³C NMR (Key Peaks, δ ppm) Reference ID
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide 1671 5.38 (–OCH2), 7.20–8.40 (naphthalene protons) 52.0 (–CH2), 165.0 (C=O)
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide 1680–1700 6.90–7.50 (thiophene protons), 4.20 (–CH2CO) 120–140 (thiophene carbons), 170 (C=O)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-phenylacetamide 1671–1682 5.40 (–NCH2CO), 7.20–8.61 (aromatic protons) 52.6–61.9 (linker carbons), 165.0 (C=O)

Key Observations:

  • The C=O stretch in IR spectra (1671–1682 cm⁻¹) is consistent across acetamide derivatives, confirming the amide backbone’s stability .
  • ¹H NMR signals for naphthalene protons (δ 7.20–8.40 ppm) and thiophene protons (δ 6.90–7.50 ppm) are distinct, enabling structural validation .

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene moiety and a thiophene ring, contributing to its biological activity through various interactions with biological targets. The presence of the hydroxyethyl group enhances its solubility and reactivity, making it a valuable candidate for medicinal applications.

IUPAC Name: N'-(2-hydroxy-2-naphthalen-1-ylethyl)-N-(thiophen-2-ylmethyl)acetamide
Molecular Formula: C19H18N2O3S
Molecular Weight: 354.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of aminopeptidase N (APN), with a reported inhibition constant (K(i)) of 3.5 µM. This inhibition is significant in contexts such as cancer metastasis, where APN plays a role in cell invasion .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit the cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests that this compound may also possess anti-inflammatory properties .

1. Anticancer Activity

Recent studies have explored the anticancer potential of this compound through various assays:

StudyCancer TypeMethodFindings
Breast CancerCell Viability AssayInhibited cell proliferation at micromolar concentrations
Colon CancerIn vitro assaysInduced apoptosis in cancer cells

2. Antimicrobial Efficacy

The compound's derivatives have been tested for their antimicrobial activity:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.30 µg/mL
Candida albicans0.40 µg/mL

These results indicate that the compound has promising antimicrobial properties, potentially effective against both bacterial and fungal infections .

3. Mechanistic Studies

Mechanistic investigations have shown that the compound interacts with cellular pathways involved in inflammation and cell proliferation:

  • Inhibition of COX Enzymes : Similar compounds have demonstrated the ability to inhibit COX-1 and COX-2, leading to reduced prostaglandin synthesis and decreased inflammation .

Case Study 1: Inhibition of APN Activity

A study focused on the inhibition of APN by N-hydroxy derivatives demonstrated significant inhibition at low concentrations, highlighting the therapeutic potential in cancer treatment where APN is upregulated.

Case Study 2: Antimicrobial Screening

A series of derivatives were synthesized and screened against common pathogens, revealing that modifications to the thiophene ring enhanced antimicrobial activity, particularly against drug-resistant strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves coupling a thiophen-2-ylacetic acid derivative with a naphthalene-substituted amine. Key steps include:

  • Activation of carboxylic acids : Use carbodiimide coupling agents (e.g., EDC) in dichloromethane or DMF, with triethylamine as a base .
  • Solvent selection : Polar aprotic solvents (e.g., DCM, acetone-methanol mixtures) enhance reaction efficiency and crystallization .
  • Purification : Column chromatography or recrystallization from methanol/acetone mixtures improves purity .
    • Critical Parameters : Reaction temperature (e.g., 273 K for slow activation), stoichiometric ratios of reactants, and pH control during workup (e.g., aqueous HCl for acidification) .

Q. How is the compound characterized spectroscopically, and which techniques are critical for confirming its structure?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, hydroxyl O-H stretch ~3300 cm⁻¹) .
  • NMR : ¹H NMR confirms substitution patterns (e.g., thiophene protons at δ 6.8–7.5 ppm, naphthalene aromatic protons at δ 7.2–8.3 ppm). ¹³C NMR detects carbonyl carbons (~170 ppm) .
  • Elemental Analysis : Validates molecular formula (e.g., C, H, N, S content) .
  • Single-crystal X-ray diffraction : Resolves 3D structure, including dihedral angles between aromatic rings (e.g., naphthalene-thiophene torsion ~80°) .

Advanced Research Questions

Q. What crystallographic strategies are recommended for determining its solid-state structure, and how do refinement parameters affect accuracy?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 173 K) to minimize thermal motion .
  • Software : SHELX suite (SHELXL for refinement) with riding models for H-atoms. Key parameters include R-factor (<0.05), wR2 (<0.15), and data-to-parameter ratios >14:1 .
  • Validation : Check for outliers using CCDC tools (e.g., PLATON) and analyze hydrogen bonding (e.g., N–H···N interactions forming R₂²(8) motifs) .

Q. How can computational methods like DFT predict its reactivity and interactions with biological targets?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., thiophene sulfur as reactive center) .
  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., DNA gyrase for antimicrobial activity). Key metrics include binding energy (ΔG < -7 kcal/mol) and hydrogen-bond distances (<2.5 Å) .
  • Charge Transfer Analysis : Compute ECT values (electrophilicity-based) to assess binding affinity with DNA bases (e.g., guanine ΔN > 0.5 indicates strong interaction) .

Q. What in vitro assays evaluate its biological activity, and how are results interpreted for antimicrobial or antitumor potential?

  • Methodological Answer :

  • Antimicrobial Testing :
  • Microdilution Assay : Determine MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., Candida glabrata). MIC ≤ 50 µg/mL indicates significant activity .
  • Antitumor Screening :
  • SRB Assay : Measure growth inhibition (%) against cancer cell lines (e.g., MCF-7, NCI-H460) at 10–100 µM. IC₅₀ < 20 µM suggests high potency .
  • Antioxidant Activity : ABTS radical scavenging assay (% inhibition at 100 µg/mL; >50% indicates moderate activity) .

Q. How do structural modifications (e.g., substituent variation) impact physicochemical properties and bioactivity?

  • Methodological Answer :

  • Substituent Effects :
  • Electron-withdrawing groups (e.g., Cl on phenyl rings) increase lipophilicity (logP >3) and enhance membrane permeability .
  • Hydroxyl groups improve solubility (e.g., logS −4.5) but may reduce metabolic stability .
  • Bioactivity Trends : Thiophene-to-furan substitution reduces antimicrobial activity (e.g., MIC increases from 25 µg/mL to >100 µg/mL) due to weaker H-bonding .

Data Contradiction Analysis

  • Synthesis Yields : reports yields >70% using EDC, while notes ~50% yields with DCC. This discrepancy may arise from solvent polarity (DCM vs. THF) or purification methods .
  • Crystallographic Accuracy : SHELXL refinements (R-factor ~0.05) are more reliable than older SHELX-76 methods (R-factor ~0.10), emphasizing the need for modern software .

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